molecular formula C16H19N5O B2612645 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097859-77-1

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No.: B2612645
CAS No.: 2097859-77-1
M. Wt: 297.362
InChI Key: FMIOWAFZQKMIMR-UHFFFAOYSA-N
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Description

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a urea derivative featuring a phenyl group linked to a pyrrolidin-2-ylmethyl moiety substituted with a pyrimidin-2-yl ring. This compound’s structure combines a urea backbone with a heterocyclic pyrrolidine-pyrimidine side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-phenyl-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)19-12-14-8-4-11-21(14)15-17-9-5-10-18-15/h1-3,5-7,9-10,14H,4,8,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIOWAFZQKMIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidinyl-Pyrrolidinyl Intermediate: This involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions to form the pyrimidinyl-pyrrolidinyl intermediate.

    Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Piperazine Moieties ()

Compounds 11a–11o from Molecules (2013) share a urea core but differ in substituents. For instance:

  • Compound 11i : 1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
    • Key Differences :
  • Replaces the pyrrolidine-pyrimidine group with a thiazole-phenylpiperazine chain.
  • Higher molecular weight (466.2 vs. ~324.39 for the target compound).
  • Enhanced hydrogen-bonding capacity due to hydrazinyl and piperazine groups.

Table 1: Selected Comparisons

Compound Substituents on Urea Side Chain Features Molecular Weight (g/mol) Yield (%)
Target Compound Phenyl Pyrrolidinylmethyl-pyrimidinyl ~324.39 N/A
11i () Phenyl Thiazolylphenyl-piperazinyl 466.2 87.8
11d () 4-Trifluoromethylphenyl Thiazolylphenyl-piperazinyl 534.1 85.3

Implications :

  • The target compound’s smaller size (~324.39 g/mol) may improve membrane permeability compared to bulkier analogues like 11d (534.1 g/mol) .
  • The absence of electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring in the target compound could reduce metabolic stability but enhance lipophilicity .

Pyrazolo-Pyrimidine-Morpholine Derivatives ()

Compound 31 : 1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea.

  • Key Differences :
    • Incorporates a pyrazolo-pyrimidine core with morpholine and indole groups.
    • Piperidine ring vs. pyrrolidine in the target compound, affecting ring strain and hydrogen-bonding geometry.

Implications :

  • Morpholine in Compound 31 enhances solubility but may reduce blood-brain barrier penetration compared to the target’s pyrimidine-pyrrolidine system .

Dimethoxypyrimidine-Pyrrolidine Ureas ()

Compounds 9 and 10 :

  • Compound 9 : 1-Benzyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea.
  • Compound 10 : 1-Cyclohexyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea.

Key Differences :

  • Methoxy groups on pyrimidine increase polarity compared to the target’s unsubstituted pyrimidine.
  • Benzyl/cyclohexyl substituents on urea vs. phenyl in the target compound.

Table 2: Physicochemical Contrast

Feature Target Compound Compound 9
Pyrimidine Substituents None 4,6-Dimethoxy
Urea Substituent Phenyl Benzyl
Molecular Weight ~324.39 Higher (exact value not reported)

Implications :

  • Methoxy groups in Compounds 9–10 improve aqueous solubility but may limit passive diffusion .
  • The target’s unsubstituted pyrimidine could favor interactions with hydrophobic enzyme pockets .

Biological Activity

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group, a pyrimidinyl-pyrrolidinyl moiety, and a urea linkage. Its molecular formula is C16H19N5OC_{16}H_{19}N_{5}O with a molecular weight of 299.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

Molecular Targets:

  • Cannabinoid Receptors: Similar compounds have been shown to interact with the cannabinoid receptor 1 (CB1), influencing appetite regulation and potentially offering antiobesity effects .
  • Enzymatic Pathways: The compound may modulate various enzymatic activities, impacting metabolic pathways related to inflammation and cancer progression.

Case Studies and Research Findings

A review of the literature reveals several key studies focusing on the biological activity of related compounds:

StudyFindings
Pyrimidinyl Biphenylureas Identified as potential CB1 allosteric modulators with anorectic effects.
Comparative Analysis Investigated ligand binding modes, highlighting structural modifications that enhance receptor affinity.
Synthetic Pathways Discussed methods for synthesizing derivatives, emphasizing the importance of structural diversity for biological activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1-Phenyl-3-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}ureaPyridinyl instead of pyrimidinylSimilar receptor interactions but varied potency
1-(4-Chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)ureaContains a biphenyl structureExhibits potent anorectic effects through CB1 modulation

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